molecular formula C19H20N4O3S2 B2405415 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 2320680-17-7

2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B2405415
CAS No.: 2320680-17-7
M. Wt: 416.51
InChI Key: LZIKGTMALFHURR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2), a key component of the innate immune system. This compound acts within the NOD1 and NOD2 signaling pathways, which are intracellular pattern recognition receptors critical for detecting bacterial peptidoglycan fragments. By specifically inhibiting RIPK2's kinase activity, this molecule effectively blocks the subsequent ubiquitination and activation of the NF-κB and MAPK signaling cascades, thereby suppressing the production of pro-inflammatory cytokines and chemokines. Its primary research value lies in dissecting the role of NOD signaling in various autoimmune and chronic inflammatory diseases, such as Crohn's disease, rheumatoid arthritis, and multiple sclerosis. Researchers utilize this inhibitor in preclinical studies to validate RIPK2 as a therapeutic target and to explore the downstream consequences of ablating NOD pathway signaling in cellular and animal models of inflammation. The compound's high selectivity and potency make it an essential pharmacological tool for interrogating the complex interplay between bacterial sensing, innate immunity, and inflammatory pathology, offering critical insights for the development of novel immunotherapies.

Properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S2/c1-11-5-6-15-16(9-11)27-19(20-15)21-18(24)17-13-3-2-4-14(13)22-23(17)12-7-8-28(25,26)10-12/h5-6,9,12H,2-4,7-8,10H2,1H3,(H,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZIKGTMALFHURR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C4CCCC4=NN3C5CCS(=O)(=O)C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic molecule that exhibits significant biological activity. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Thiazole Derivative : The presence of the benzothiazole moiety suggests potential antimicrobial and anticancer activities.
  • Tetrahydrothiophene Ring : This feature may contribute to the compound's interaction with biological targets.
  • Cyclopentapyrazole Core : Known for its diverse pharmacological properties.

Molecular Formula

C19H18N2O5SC_{19}H_{18}N_{2}O_{5}S

Molecular Weight

386.42 g/mol

IUPAC Name

This compound

Target Interaction

The primary biological target for this compound is the G protein-gated inwardly rectifying potassium (GIRK) channel . The activation of GIRK channels modulates cell excitability and affects various signaling pathways.

Pharmacodynamic Effects

The activation of GIRK channels by this compound leads to:

  • Inhibition of neuronal excitability : This could have implications in treating neurological disorders.
  • Regulation of neurotransmitter release : By modulating ion flow, the compound may influence synaptic transmission.

Biochemical Pathways

The compound is involved in several biochemical pathways:

  • Modulation of GPCR signaling pathways , which are critical in many physiological processes.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit notable antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial strains and fungi. The presence of the thiazole ring enhances this activity due to its ability to disrupt microbial cell membranes.

Anticancer Potential

Studies have suggested that compounds with similar structures can inhibit cancer cell proliferation. The mechanism often involves inducing apoptosis in cancer cells through mitochondrial pathways or disrupting cell cycle progression.

Case Studies and Research Findings

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure Variations

Cyclopenta[c]pyrazole vs. Tetrahydrobenzo[b]thiophene
  • Analog (): Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate lacks the pyrazole ring, reducing hydrogen-bonding capacity. This analog’s tetrahydrobenzo[b]thiophene core is less strained, favoring synthetic accessibility but limiting pharmacological versatility .
Cyclopenta[c]pyrazole vs. Tetrahydroimidazo[1,2-a]pyridine
  • Analog (): Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate features a nitrogen-rich imidazopyridine core. This structure enhances π-π stacking but lacks the sulfone group, reducing solubility in polar solvents .

Substituent Modifications

Sulfone Group (1,1-Dioxidotetrahydrothiophen-3-yl)
  • Target Compound: The sulfone group increases polarity (logP ~1.2 estimated) and oxidative stability compared to non-sulfonated analogs.
  • Analog (): 1-[(2,6-Dichlorophenoxy)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide replaces the sulfone with a dichlorophenoxy group, improving lipophilicity (logP ~3.5) but reducing metabolic stability .
Benzothiazole Carboxamide
  • Target Compound : The 6-methylbenzo[d]thiazol-2-yl group is linked to kinase inhibition (e.g., JAK2/STAT3 pathways).
  • Analog () : 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives prioritize nitro groups for antioxidant activity but lack the fused bicyclic core, limiting target specificity .

Physicochemical and Pharmacological Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) logP (Estimated) Bioactivity Highlights
Target Compound Cyclopenta[c]pyrazole 1,1-Dioxidotetrahydrothiophen-3-yl, 6-MeBenzothiazole ~433.5 1.2 Kinase inhibition (hypothetical)
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Tetrahydrobenzo[b]thiophene Ethyl ester, amine ~253.3 2.8 Intermediate for bioactive analogs
1-[(2,6-Dichlorophenoxy)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide Pyrazole Dichlorophenoxy, 6-MeBenzothiazole ~434.3 3.5 Antimicrobial activity
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine Nitrophenyl, cyano, diethyl ester ~535.5 2.1 Not reported

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via condensation reactions involving hydrazine derivatives and ketones. For example, describes a method where 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine reacts with an enone (e.g., (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one) in ethanol under reflux. Key parameters include solvent choice (ethanol for solubility), temperature (reflux conditions), and stoichiometric ratios. Purification via recrystallization (DMF or ethanol/water mixtures) is critical to achieve yields of 70–76% and purity >95% .
  • Data Note : Yields for analogous compounds in and range from 64% to 76%, with melting points between 160–280°C, suggesting thermal stability.

Q. How can structural ambiguities in the cyclopenta[c]pyrazole core be resolved using spectroscopic techniques?

  • Methodology : Use a combination of ¹H/¹³C NMR to confirm stereochemistry and substitution patterns. For example, in , pyrazole protons appear as doublets (δ 3.2–4.1 ppm), while aromatic protons from the benzothiazole moiety resonate at δ 7.2–8.1 ppm. IR spectroscopy (C=O stretching at 1680–1720 cm⁻¹, sulfone S=O at 1150–1250 cm⁻¹) helps identify functional groups. HRMS validates molecular weight (e.g., [M+H]+ ion matching calculated values within 2 ppm) .

Advanced Research Questions

Q. How can conflicting data on synthetic yields for structurally similar analogs inform reaction optimization?

  • Case Study : reports 64% yield for a pyrazole derivative using methyl propionate, while achieves 76% for a triazepine analog with aromatic aldehydes. Contradictions arise from steric hindrance (bulky substituents) and electron-withdrawing groups affecting cyclization efficiency.
  • Methodology : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst). For example, substituting ethanol with DMF () improves solubility for cyclization. Monitor reaction progress via TLC/HPLC and optimize quenching conditions to minimize byproducts .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in analogs of this compound?

  • Methodology : Synthesize derivatives with modifications to the tetrahydrothiophene sulfone, benzothiazole, or pyrazole moieties. For example:

  • Replace the 6-methyl group on benzothiazole with halogens () to study electronic effects.
  • Introduce substituents at the tetrahydrothiophene 3-position (e.g., ) to probe steric effects.
    • Biological Testing : Screen analogs for target binding (e.g., kinase inhibition assays) and correlate with molecular docking (). Use QSAR models to predict activity based on logP, polar surface area, and H-bond donors .

Q. How can advanced chromatographic techniques address challenges in isolating polar byproducts?

  • Methodology : Employ reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) for polar impurities. highlights the use of preparative HPLC (30–70% acetonitrile gradient) to isolate carboxamide derivatives with >99% purity. LC-MS aids in real-time monitoring of elution profiles .

Data Analysis and Mechanistic Questions

Q. How do crystallographic data resolve conformational uncertainties in the tetrahydrothiophene sulfone moiety?

  • Methodology : Single-crystal X-ray diffraction (as in ) confirms the chair conformation of the tetrahydrothiophene ring and dihedral angles between the sulfone and pyrazole groups. Data from analogous structures (e.g., C–S bond lengths of 1.76–1.82 Å) validate computational models (DFT/B3LYP) .

Q. What mechanistic insights can be gained from studying cyclization side reactions?

  • Case Study : notes sulfur elimination during cyclization of thiadiazole derivatives. Mechanistic Proposal : Iodine and triethylamine promote thiolate intermediate formation, leading to S8 elimination. Monitor via ³¹P NMR (if phosphorylated intermediates) or HPLC-MS to track byproduct formation .

Experimental Design for Biological Evaluation

Q. What in vitro assays are suitable for preliminary evaluation of antitumor activity?

  • Methodology : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination. reports IC₅₀ values of 2–10 µM for related thiophene-carboxamides. Pair with apoptosis assays (Annexin V/PI staining) and cell cycle analysis (flow cytometry) to confirm mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.